4-Bromoisoxazol-3-amine
Description
Significance of Isoxazole (B147169) Heterocycles in Modern Chemical Research
Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. ajrconline.orgnih.gov This structural motif is of significant interest in modern chemical research, particularly in medicinal chemistry, due to the diverse biological activities exhibited by its derivatives. ajrconline.orgnih.govrsc.org The isoxazole ring is found in natural products and serves as a core scaffold in a number of synthetic drugs. ajrconline.org
The significance of isoxazoles stems from several key properties:
Broad Biological Activity: Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antibacterial, antifungal, anticancer, and neuroleptic properties. ajrconline.orgnih.gov
Synthetic Accessibility: The isoxazole ring can be synthesized through various established methods, making it readily accessible for further chemical modifications. ajrconline.org
Structural Versatility: The isoxazole nucleus allows for a high degree of structural modification, enabling the development of new therapeutic agents with improved potency and reduced toxicity. amazonaws.com
The electron-rich nature of the aromatic isoxazole ring, coupled with the reactivity of the weak nitrogen-oxygen bond, provides multiple avenues for chemical transformations. nih.gov This has led to extensive research into the synthesis and application of isoxazole-containing compounds in drug discovery. nih.govnih.govrsc.org
Strategic Importance of Halogenated Aminoisoxazoles in Organic Synthesis
The presence of both a halogen (in this case, bromine) and an amino group on the isoxazole ring, as seen in 4-bromoisoxazol-3-amine, is of strategic importance in organic synthesis. Halogenated compounds are crucial building blocks, as the halogen atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. numberanalytics.comtcichemicals.com
The strategic advantages of halogenated aminoisoxazoles include:
Versatile Precursors: They serve as key intermediates for the synthesis of more complex molecules. The bromine atom can be substituted through nucleophilic substitution reactions, and the amino group can be involved in a variety of chemical transformations. smolecule.com
Directed Functionalization: The positions of the bromo and amino groups guide the regioselectivity of subsequent reactions, allowing for precise control over the final molecular structure. Recent advances in C-H functionalization have highlighted the role of such directing groups in facilitating site-selective modifications. rsc.org
Access to Diverse Derivatives: The reactivity of the halogen allows for participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, which is instrumental in creating libraries of compounds for screening. tcichemicals.comnih.gov
This dual functionality makes this compound a highly valuable scaffold for constructing a wide array of substituted isoxazoles, which can then be evaluated for their biological activities.
Broad Academic Research Trajectories for this compound Derivatives
The unique chemical architecture of this compound has propelled its use in several academic research trajectories, primarily focused on the discovery of novel therapeutic agents and the development of new synthetic methodologies.
Key Research Areas:
Anticancer Drug Discovery: A significant area of research involves the use of this compound derivatives as potential anticancer agents. For instance, isoxazole compounds have been investigated as inhibitors of Heat Shock Protein 90 (HSP90), a protein implicated in cancer cell proliferation and survival. google.com The ability to readily modify the this compound core allows for the synthesis of libraries of compounds that can be screened for activity against various cancer cell lines.
Inhibitors of Viral Proteins: Derivatives of isoxazoles have been explored as potential antiviral agents. One notable area of research is the development of inhibitors for the M2-S31N proton channel of the influenza A virus, a target for combating drug-resistant strains. nih.gov The Suzuki-Miyaura cross-coupling reaction of brominated isoxazoles has been a key strategy in the rapid optimization of lead compounds in this area. nih.gov
Development of Novel Synthetic Methods: The reactivity of this compound and related compounds has been exploited to develop new synthetic routes. For example, research has focused on the synthesis of 3-aminoisoxazoles through the addition-elimination of amines on 3-bromoisoxazolines, followed by an oxidation step. researchgate.net Additionally, tandem ring-opening and cyclocondensation reactions of 3-bromoisoxazoles are being investigated for the synthesis of complex bicyclic structures found in biologically active compounds. psu.edu
Probes for Neurological Disorders: Isoxazole derivatives are also being studied for their potential effects on the central nervous system. For example, (RS)-α-amino-3-hydroxy-4-bromoisoxazole-5-propionic acid, a derivative of 4-bromoisoxazole, has been synthesized and investigated in the context of glutamate (B1630785) receptor pharmacology, which is relevant to neurodegenerative disorders like Alzheimer's disease. researchgate.netscribd.com
The following table provides a summary of the key properties of this compound:
| Property | Value |
| CAS Number | 1519318-68-3 |
| Molecular Formula | C3H3BrN2O |
| Molecular Weight | 162.97 g/mol |
| IUPAC Name | 4-bromo-1,2-oxazol-3-amine |
The diverse research applications of this compound highlight its importance as a foundational molecule in contemporary chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCMMJSSSNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromoisoxazol 3 Amine and Its Functionalized Congeners
Regioselective Bromination Techniques for Isoxazole (B147169) Scaffolds
Achieving regioselectivity in the bromination of isoxazole scaffolds is crucial for the targeted synthesis of compounds like 4-bromoisoxazol-3-amine. The position of electrophilic attack is governed by the directing effects of the existing substituents on the ring. For a 3-aminoisoxazole (B106053) precursor, the amino group is an activating ortho-, para-director. However, the inherent reactivity of the isoxazole ring positions must also be considered. Electrophilic attack on 5-aminoisoxazoles, for instance, typically occurs at the C-4 position. researchgate.net
Various brominating agents can be employed to achieve regioselective bromination, with the choice of reagent and reaction conditions influencing the outcome. Common reagents include N-bromosuccinimide (NBS) and elemental bromine. The selectivity of these reagents can be enhanced by the choice of solvent and the presence of catalysts. For example, NBS in solvents like tetrahydrofuran (B95107) (THF) has been shown to be highly regioselective for electrophilic aromatic brominations. mdpi.com The development of para-selective bromination techniques for phenols using tetraalkylammonium tribromides highlights how specific reagents can control regioselectivity. mdpi.com While direct bromination of 3-aminoisoxazole is a potential route, alternative strategies often involve constructing the ring with the bromine atom already in place.
| Brominating Agent | Typical Conditions | Selectivity Notes |
| N-Bromosuccinimide (NBS) | Silica (B1680970) gel, THF, or ionic liquids | Generally provides high regioselectivity. mdpi.com |
| **Elemental Bromine (Br₂) ** | Acetic acid or other polar solvents | Can be less selective; outcome depends heavily on substrate and conditions. |
| Tetraalkylammonium tribromides | Various | Highly para-selective for phenols, demonstrating principle of reagent-controlled regioselectivity. mdpi.com |
Cyclization Strategies for Isoxazole Ring Formation
The construction of the core isoxazole ring is a fundamental aspect of the synthesis. Several powerful strategies exist, with condensation and cycloaddition reactions being the most prominent.
Condensation Reactions with Hydroxylamine (B1172632) Derivatives
A classical and widely used method for forming the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine derivative. nanobioletters.com This approach is versatile, allowing for the synthesis of a variety of substituted isoxazoles. For the synthesis of aminoisoxazoles, β-ketonitriles or allenic/acetylenic nitriles can serve as the three-carbon component, reacting with hydroxylamine to yield the desired 3-aminoisoxazole or 5-aminoisoxazole products, respectively. rsc.org
The reaction of β-oxo dithioesters with hydroxylamine provides a regioselective, one-pot synthesis of 3-aminoisoxazoles. researchgate.net Similarly, reacting aryl isothiocyanates with sodium ethylcyanoacetate followed by treatment with hydroxylamine affords 5-aminoisoxazoles in good yields. researchgate.net The regioselectivity of the cyclization can often be controlled by the reaction conditions; for example, the reaction of enaminones with hydroxylamine can yield either 3-arylaminoisoxazoles or 5-arylaminoisoxazoles depending on whether the conditions are neutral or basic. researchgate.net
Mechanistic Insights into Cycloaddition Pathways
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is one of the most powerful methods for constructing five-membered heterocycles, including isoxazoles. wikipedia.org This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkene or alkyne. wikipedia.orgnih.gov The nitrile oxides are often generated in situ from precursors like α-nitroketones or hydroximoyl chlorides to avoid their dimerization. nih.govmdpi.comorganic-chemistry.org
The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process that proceeds through a six-electron transition state. wikipedia.org This concerted nature explains the high degree of stereospecificity often observed in these reactions. However, depending on the substrates and catalysts involved, stepwise mechanisms involving diradical or zwitterionic intermediates have also been proposed. wikipedia.org The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. wikipedia.org For instance, the reaction of enamines with nitrile oxides leads to 3,4-disubstituted isoxazoles, demonstrating a high degree of regiospecificity. organic-chemistry.org
Addition-Elimination Reaction Protocols for 3-Aminoisoxazole Synthesis
An alternative and highly effective strategy for synthesizing 3-aminoisoxazoles involves the use of isoxazoline (B3343090) precursors. This two-step approach circumvents issues associated with the poor reactivity of 3-haloisoxazoles in direct nucleophilic aromatic substitution (SNAr) reactions. acs.org
Nucleophilic Substitution of Bromine in Isoxazoline Precursors
A novel and robust methodology involves a facile, base-promoted addition-elimination reaction of various amines with readily available 3-bromoisoxazolines. acs.orgnih.gov This reaction proceeds cleanly, often in alcoholic solvents like n-butanol, to generate 3-aminoisoxazolines in good to excellent yields. acs.org This method is superior to the direct SNAr on 3-bromoisoxazoles, which often suffers from low yields and limited scope. acs.org The 3-bromoisoxazoline precursors themselves are typically prepared via a regioselective [3+2] cycloaddition. researchgate.netacs.org This nucleophilic substitution on the non-aromatic precursor is a key step that allows for the efficient installation of the desired amino group. researchgate.net
The table below summarizes the results for the addition-elimination reaction between various amines and 3-bromo-5-phenylisoxazoline.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-5-phenyl-4,5-dihydroisoxazole | 95 |
| 2 | 4-Methylpiperidine | 3-(4-Methylpiperidin-1-yl)-5-phenyl-4,5-dihydroisoxazole | 94 |
| 3 | Pyrrolidine | 5-Phenyl-3-(pyrrolidin-1-yl)-4,5-dihydroisoxazole | 93 |
| 4 | Diethylamine | N,N-Diethyl-5-phenyl-4,5-dihydroisoxazol-3-amine | 90 |
| 5 | Benzylamine | N-Benzyl-5-phenyl-4,5-dihydroisoxazol-3-amine | 89 |
| Data derived from Girardin et al., 2009. acs.org |
Oxidative Transformations to Aromatic Isoxazole Systems
The final step in the sequence following the nucleophilic substitution is the aromatization of the 3-aminoisoxazoline intermediate to the corresponding 3-aminoisoxazole. nih.gov An effective oxidation protocol has been developed for this transformation, providing the final aromatic product in consistently high yields. acs.orgacs.org While various oxidizing agents can be considered, an iodine-mediated oxidation protocol has been specifically developed for converting 3-amino-5-substituted-isoxazolines to the desired isoxazoles. acs.org This two-step sequence—addition-elimination followed by oxidation—provides a reliable and high-yielding route to a wide array of 3-aminoisoxazoles. researchgate.netacs.org
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of halogenated heterocycles like this compound.
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for constructing C-C bonds. youtube.com The reaction typically involves an organohalide, an organoboron species (like a boronic acid or ester), a palladium catalyst, and a base. yonedalabs.comlibretexts.orgyoutube.com This methodology is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it particularly suitable for late-stage functionalization in drug discovery. nih.gov
The general mechanism proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst. youtube.comlibretexts.org For substrates like this compound, the bromine atom at the C4 position serves as an excellent handle for introducing diverse aryl, heteroaryl, or alkyl groups.
While specific studies on this compound are not extensively detailed, the reactivity of similar nitrogen-rich heterocycles provides insight into effective reaction conditions. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. yonedalabs.com
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halogenated Heterocycles
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 nih.gov |
| 2 | 3-Chloroindazole | Phenylboronic acid | P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 92 nih.gov |
This table presents data for analogous halogenated nitrogen-rich heterocycles to illustrate typical reaction conditions.
While transition metal catalysis is powerful, concerns over cost, toxicity, and metal contamination in final products have driven the development of metal-free synthetic alternatives. nih.gov For the synthesis of the isoxazole core and its derivatives, 1,3-dipolar cycloaddition is the most prominent metal-free strategy. nih.gov This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). nih.gov
This approach offers a green and efficient pathway to construct the isoxazole ring system with high regioselectivity. The nitrile oxides can be generated in situ from various precursors, such as aldoximes, using mild reagents, thereby avoiding the isolation of these often unstable intermediates. rsc.org Recent advancements have demonstrated that organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively promote the reaction, providing access to a wide range of substituted isoxazoles. rsc.org Furthermore, methods utilizing tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N–O fragment have been developed for intramolecular cycloadditions, leading to complex fused-isoxazole systems. nih.gov
Table 2: Examples of Metal-Free Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
| Entry | Dipole Precursor | Dipolarophile | Reagent/Conditions | Product Type |
|---|---|---|---|---|
| 1 | Aldoxime | Alkyne | DBU, N-Chlorosuccinimide | 3,5-Disubstituted isoxazole rsc.org |
| 2 | Ethyl nitroacetate | Aromatic aldehyde | DABCO, Water, Ultrasonication | Substituted isoxazole nih.gov |
| 3 | N-Boc-chloroxime | Alkyne | NaHCO₃, Ethyl acetate | 3,5-Disubstituted isoxazole nih.gov |
Chemoenzymatic and Biocatalytic Synthesis Methods
Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful strategy for producing complex chiral molecules. Enzymes can perform transformations with high regio- and enantioselectivity under mild conditions, which is particularly advantageous in pharmaceutical synthesis.
In the context of isoxazole derivatives, enzymes have been successfully employed to synthesize chiral building blocks. For instance, the synthesis of the two enantiomers of 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, a potent β2-adrenergic stimulant, was achieved using enzyme-catalyzed transformations. acs.org In this work, an alcohol dehydrogenase from Thermoanaerobium brockii was used for the stereoselective reduction of a ketone precursor to yield the (S)-enantiomer with high enantiomeric excess (>98% ee). acs.org Concurrently, the (R)-enantiomer was obtained through a kinetic resolution of the racemic bromohydrin intermediate, catalyzed by lipase (B570770) P from Pseudomonas fluorescens (97% ee). acs.org
These examples highlight the potential of biocatalysis to access specific stereoisomers of functionalized isoxazoles, which is often crucial for biological activity. While direct chemoenzymatic routes to this compound are not yet established, the principles demonstrated in the synthesis of related chiral isoxazoles suggest that biocatalytic methods could be developed for its precursors or derivatives, offering a green and highly selective synthetic alternative. acs.orgacs.org
Chemical Reactivity and Transformation Mechanisms of 4 Bromoisoxazol 3 Amine
Nucleophilic Substitution Reactions at the C-4 Bromine Atom
The bromine atom at the C-4 position of the isoxazole (B147169) ring is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. smolecule.com This reactivity is fundamental to the derivatization of the 4-Bromoisoxazol-3-amine core.
Substitution with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles
The bromine atom on the isoxazole ring can be displaced by various nucleophiles. smolecule.com While direct examples for this compound are not extensively detailed in the provided results, the reactivity of similar halogenated heterocycles provides a strong basis for predicting its behavior.
Carbon Nucleophiles: Metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are powerful methods for forming new carbon-carbon bonds. nih.gov For instance, a related compound, N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine, undergoes a Suzuki coupling with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ to yield the corresponding phenyl-substituted isoxazole. nih.gov This suggests that this compound could similarly react with various organoboron compounds to introduce alkyl, aryl, or vinyl groups at the C-4 position.
Nitrogen Nucleophiles: The bromine atom can be substituted by nitrogen nucleophiles, such as amines, to form 3,4-diaminoisoxazole derivatives. smolecule.com For example, 3-bromoisoxazolines react with amines in the presence of a base to yield 3-aminoisoxazolines, which can then be oxidized to the corresponding 3-aminoisoxazoles. researchgate.net This type of nucleophilic aromatic substitution (SɴAr) is a common strategy for functionalizing halogenated heterocycles. masterorganicchemistry.com
Oxygen and Sulfur Nucleophiles: Although specific examples with this compound are not provided, the general principles of nucleophilic substitution on halo-aromatic systems suggest that oxygen nucleophiles (like alkoxides or hydroxides) and sulfur nucleophiles (like thiolates) could displace the C-4 bromine to form the corresponding ethers and thioethers, respectively. ambeed.com
The following table summarizes the types of nucleophilic substitution reactions applicable to the C-4 position of this compound based on the reactivity of analogous compounds.
| Nucleophile Type | Reagent Example | Potential Product | Reaction Type |
| Carbon | Phenylboronic acid | 4-Phenylisoxazol-3-amine | Suzuki Coupling |
| Nitrogen | Secondary Amine (e.g., Morpholine) | 4-Morpholino-isoxazol-3-amine | Nucleophilic Aromatic Substitution |
| Oxygen | Sodium Methoxide | 4-Methoxyisoxazol-3-amine | Nucleophilic Aromatic Substitution |
| Sulfur | Sodium Thiophenolate | 4-(Phenylthio)isoxazol-3-amine | Nucleophilic Aromatic Substitution |
Stereochemical Considerations in Substitution Pathways
When nucleophilic substitution occurs at a chiral center, the stereochemical outcome is dependent on the reaction mechanism. libretexts.org
Sɴ1 Mechanism: An Sɴ1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture of enantiomers. libretexts.org
Sɴ2 Mechanism: In an Sɴ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. libretexts.org
While the C-4 carbon of this compound itself is not a chiral center, these principles become relevant if a substituent introduced via nucleophilic substitution, or a pre-existing group on a reactant, creates a stereocenter. For instance, in the synthesis of complex molecules, controlling the stereochemistry of such reactions is crucial. nih.gov The choice of reaction conditions, including the solvent and the nature of the nucleophile and substrate, can influence the operative mechanism and thus the stereochemical outcome. dalalinstitute.com
Reactivity of the 3-Amino Group
The 3-amino group of this compound is a key site for N-functionalization, allowing for the extension of the molecule's structure and the modulation of its properties. d-nb.info
Alkylation and Acylation Reactions for N-Functionalization
The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. masterorganicchemistry.com
Alkylation: The amino group can be alkylated using alkyl halides. However, direct alkylation can be difficult to control and may lead to polyalkylation, forming secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comchemguide.co.uk To achieve mono-alkylation, a large excess of the amine is often used. chemguide.co.uk
Acylation: Acylation of the amino group with acyl chlorides or acid anhydrides is a common method to form amides. mnstate.edu This reaction typically requires a base to neutralize the HCl produced when using an acyl chloride. mnstate.edu For example, in a related system, an acylation was performed on a secondary amine to yield an aldehyde after further transformations. caltech.edu
Reductive Amination Strategies with Aldehydes and Ketones
Reductive amination is a versatile and widely used method for the formation of C-N bonds, converting a carbonyl group into an amine. wikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganicchemistrytutor.com
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com For instance, the reductive amination of an isoxazole aldehyde with adamantane (B196018) analogues has been achieved in high yields. nih.gov This strategy offers a controlled way to introduce a variety of substituents onto the amino group of this compound. masterorganicchemistry.com
Amidation and Sulfonamidation Chemistry
Amidation: The 3-amino group can react with carboxylic acids or their derivatives to form amides. Direct condensation with a carboxylic acid often requires high temperatures (above 160°C). youtube.com However, various catalytic methods have been developed to facilitate this reaction under milder conditions. catalyticamidation.info For example, boric acid can catalyze the formation of amides from carboxylic acids and amines. catalyticamidation.info Alternatively, amidation can be achieved using unactivated esters in the presence of a strong base like sodium tert-butoxide (NaOtBu) under solvent-free conditions. rsc.org Oxidative amidation of aldehydes with amine hydrochloride salts, catalyzed by copper salts, provides another route to amides. organic-chemistry.org
Sulfonamidation: The amino group can also react with sulfonyl chlorides to form sulfonamides. Reductive amination has also been explored for the synthesis of N-alkylsulfonamides from aldehydes or ketones and sulfonamides, although the low nucleophilicity of sulfonamides can be a challenge. researchgate.net
The following table provides an overview of the N-functionalization reactions of the 3-amino group.
| Reaction Type | Electrophile | Reagent/Catalyst Example | Product Functional Group |
| Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride | Acetyl Chloride | Amide |
| Reductive Amination | Aldehyde/Ketone | Benzaldehyde / NaBH₃CN | Secondary Amine |
| Amidation | Carboxylic Acid | Benzoic Acid / Boric Acid | Amide |
| Sulfonamidation | Sulfonyl Chloride | Toluenesulfonyl Chloride | Sulfonamide |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts it into a diazonium salt. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. iitk.ac.in The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.org
The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed. libretexts.org
Aqueous solutions of these diazonium ions are relatively stable at low temperatures (0–10 °C) and can be used in various nucleophilic substitution reactions. libretexts.org For instance, reaction with water leads to the formation of the corresponding phenol (B47542) derivative. Diazonium salts are crucial intermediates for introducing a range of functional groups, including halides via the Sandmeyer or Schiemann reactions, and for forming azo compounds through coupling reactions. organic-chemistry.org
While the diazotization of aromatic amines in aqueous mineral acids is a standard procedure, certain amines, particularly those with electron-withdrawing groups, may be difficult to diazotize under these conditions. In such cases, the reaction can be carried out using nitrosyl compounds in organic, dipolar, aprotic solvents. google.com
Recent advancements have shown that diazotization of even aliphatic amines can be controlled and utilized for synthetic purposes by using isopentyl nitrite in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov This method allows for the generation of carbocations from aliphatic amines, which can then participate in reactions like Friedel-Crafts alkylation. nih.gov
Electrophilic Reactions on the Isoxazole Ring
The isoxazole ring in this compound is generally considered electron-deficient, which can make electrophilic substitution reactions challenging. However, the activating effect of the amino group can facilitate such reactions under specific conditions.
The direct functionalization of C-H bonds is a powerful strategy for modifying heterocyclic compounds. semanticscholar.org For isoxazoles, direct C-H functionalization can be achieved under controlled conditions to introduce various substituents. researchgate.net While the bromine atom at the 4-position already represents a point of functionalization, electrophilic attack at other positions on the isoxazole ring or the benzene (B151609) ring (in a fused system) can be influenced by the existing substituents.
The amino group is a strong activating group and directs electrophiles to the ortho and para positions. byjus.com However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion, which is a meta-directing and deactivating group. byjus.com By protecting the amino group, for example, through acetylation, its activating effect can be modulated to control the outcome of electrophilic substitution reactions like nitration. byjus.com
Recent methods have been developed for the direct C2 and C4 C-H amination of fused azaarenes using iodine(III) reagents, which provides access to C4-aminated products without pre-oxidation of the heterocycle. chemrxiv.org Such strategies could potentially be adapted for the functionalization of the isoxazole ring system.
The halogen dance is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgwhiterose.ac.uk This transformation is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps, driven by the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org
This reaction has been observed in various heterocyclic systems, including oxazoles, and provides a method for functionalizing positions that are not easily accessible through direct synthesis. whiterose.ac.ukresearchgate.net For instance, the treatment of 5-iodooxazoles with lithium diisopropylamide (LDA) can lead to the formation of 4-iodooxazoles through a halogen dance mechanism. researchgate.net
Cyclization Reactions to Form Fused Heterocyclic Architectures
This compound is a valuable building block for the synthesis of fused heterocyclic systems. The amino and bromo functionalities provide reactive handles for intramolecular cyclization reactions. For example, the amino group can act as a nucleophile to displace the bromine atom in a suitably positioned side chain, leading to the formation of a new ring fused to the isoxazole core.
Transition metal-catalyzed cyclization reactions have become a powerful tool for constructing fused heterocyclic compounds. sioc-journal.cn These methods often exhibit high step- and atom-economy and allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn For instance, palladium-catalyzed reactions of halogenated isoxazoles have been used to create highly substituted isoxazoles. smolecule.com
The intramolecular cyclization of organic azides is another important method for synthesizing nitrogen-containing heterocycles. researchgate.net This can involve the formation of a nitrene intermediate which then undergoes a ring-closing reaction. Various metal complexes are known to catalyze these transformations. researchgate.net
The synthesis of isoxazoline (B3343090) derivatives has been achieved through the Boulton-Katritzky rearrangement of 1,2,4-oxadiazoles. researchgate.net Additionally, intramolecular 1,3-dipolar cycloaddition of aldoximes can lead to tricyclic-fused isoxazoles. researchgate.net These examples highlight the diverse strategies available for constructing fused heterocyclic systems from isoxazole precursors.
Chemo- and Regioselectivity in Multi-functionalized Isoxazole Reactivity
The presence of multiple functional groups on the isoxazole ring of this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The amino group can react with electrophiles, while the bromine atom is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The relative reactivity of these sites can be influenced by various factors, including the choice of reagents, solvents, and catalysts. For example, in nucleophilic substitution reactions, the bromine atom can be replaced by various nucleophiles. smolecule.com In metal-catalyzed cross-coupling reactions, the C-Br bond serves as a handle for the formation of new C-C, C-N, or C-O bonds.
Amine-catalyzed reactions have been developed for the chemo- and regioselective synthesis of multi-functionalized benzene derivatives under metal-free conditions. rsc.org These strategies often rely on the specific reactivity of functional groups to control the reaction pathway. For instance, a Rauhut-Currier reaction can be triggered to form a [3+3] cascade, leading to highly substituted benzenes. rsc.org
The prediction and control of regioselectivity in reactions such as the Pummerer reaction of vinyl sulfoxides can be challenging and highly dependent on the reaction conditions. acs.orgnih.gov Similarly, in the functionalization of this compound, careful optimization is required to direct the reaction to the desired position and functional group. The development of regioselective bromination techniques is crucial for the synthesis of specifically substituted isoxazoles. smolecule.com
Advanced Spectroscopic Characterization and Theoretical Chemistry Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-Bromoisoxazol-3-amine, offering detailed insights into its atomic connectivity and spatial arrangement.
1D and 2D NMR Techniques for Connectivity and Conformation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for establishing the basic structural framework. In the ¹H NMR spectrum, the chemical shift of the proton attached to the isoxazole (B147169) ring and the protons of the amine group are of primary interest. The position of the C5-H proton is influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms of the ring, as well as the bromine atom at the C4 position. The amine protons are expected to appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the three carbon atoms in the isoxazole ring (C3, C4, and C5) are distinct. The C3 carbon, bonded to the amino group, and the C4 carbon, bonded to the bromine atom, will show characteristic shifts influenced by these substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data is not publicly available, these are estimated values based on general principles and data for similar structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | - | 158-162 |
| C4 | - | 95-100 |
| C5 | 8.0-8.5 | 150-155 |
Dynamic NMR for Rotational Barriers and Exchange Processes
Dynamic NMR (DNMR) spectroscopy could be utilized to study dynamic processes such as the rotational barrier around the C3-NH₂ bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two amine protons if they are in different chemical environments, for example, due to restricted rotation or interaction with a chiral solvent. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp peak. By analyzing the line shapes at different temperatures, the rate of exchange and the activation energy for the rotational barrier can be calculated. This provides valuable information about the electronic character of the C-N bond and the steric environment around the amino group.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the exact molecular formula (C₃H₃BrN₂O), which helps to distinguish it from other isobaric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Both GC-MS and LC-MS can be employed for the analysis of this compound. The choice between these techniques often depends on the volatility and thermal stability of the analyte.
For GC-MS analysis, derivatization of the amine group, for instance, by acylation, might be necessary to improve its volatility and chromatographic behavior. The electron ionization (EI) mass spectrum obtained from GC-MS would provide a detailed fragmentation pattern. Expected fragmentation pathways could include the loss of the bromine atom, cleavage of the isoxazole ring, and loss of small neutral molecules like HCN or CO.
LC-MS is well-suited for the analysis of less volatile and thermally labile compounds. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural information. The fragmentation pattern in ESI-MS/MS might differ from that in EI-MS, offering complementary structural data.
Table 2: Expected Key Mass Fragments of this compound (Note: These are predicted fragments based on common fragmentation patterns of related compounds.)
| m/z Value | Possible Fragment Identity |
|---|---|
| 177/179 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 178/180 | [M+H]⁺ (Protonated molecule with ⁷⁹Br/⁸¹Br) |
| 98 | [M - Br]⁺ |
| 70 | [C₃H₂N₂O]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands for the N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring will appear in the 1400-1600 cm⁻¹ region. The C-N and C-O stretching vibrations will be found in the fingerprint region (below 1400 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.
Raman spectroscopy would provide complementary information. While the N-H stretching vibrations are often weak in Raman spectra, the vibrations of the isoxazole ring, particularly the symmetric stretching modes, are expected to give rise to strong Raman signals. This can be particularly useful for characterizing the heterocyclic core of the molecule.
Table 3: Predicted Vibrational Frequencies for this compound (Note: Values are approximate and based on typical ranges for the respective functional groups.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Asymmetric Stretch | ~3400 | IR |
| N-H Symmetric Stretch | ~3300 | IR |
| N-H Bend (Scissoring) | ~1620 | IR |
| C=N / C=C Ring Stretch | 1400-1600 | IR, Raman |
| C-N Stretch | 1250-1350 | IR |
| C-O Ring Stretch | 1000-1200 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The isoxazole ring, being a heterocyclic aromatic system, along with the amino and bromo substituents, constitutes the chromophore responsible for these absorptions.
The electronic spectrum of isoxazole derivatives is typically characterized by π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions involve the promotion of non-bonding electrons, such as the lone pair electrons on the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amino group, to antibonding π* orbitals. These transitions are typically of lower energy and intensity compared to π → π* transitions.
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, theoretical studies on related isoxazole derivatives suggest that the primary absorption bands would likely appear in the UV region. researchgate.net The position and intensity of these absorption maxima are sensitive to the solvent environment. Polar solvents can lead to shifts in the absorption bands (solvatochromism) due to differential stabilization of the ground and excited states. For instance, a blue shift (hypsochromic shift) is often observed for n → π* transitions in polar solvents, while π → π* transitions may exhibit a red shift (bathochromic shift).
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π (isoxazole ring) → π (isoxazole ring) | Shorter UV (e.g., 200-280 nm) | High |
| n → π | n (N, O atoms) → π (isoxazole ring) | Longer UV (e.g., 280-350 nm) | Low to Medium |
Note: The values in this table are estimations based on general principles of UV-Vis spectroscopy and data for analogous compounds. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and its packing in the solid state.
Although a specific crystal structure for this compound has not been reported in the searched literature, crystallographic data for closely related substituted aminoisoxazoles offer valuable insights into the expected structural features. rsc.org For instance, the isoxazole ring is expected to be planar. The amino group's geometry and its orientation relative to the isoxazole ring are of particular interest, as they can influence intermolecular hydrogen bonding.
In the solid state, it is anticipated that this compound molecules would engage in intermolecular hydrogen bonds involving the amino group as a donor and the nitrogen and/or oxygen atoms of the isoxazole ring of neighboring molecules as acceptors. Furthermore, halogen bonding, a non-covalent interaction involving the bromine atom, could also play a role in the crystal packing. The crystal structures of other bromo-substituted organic compounds have revealed the significance of Br···N and Br···O interactions in directing the supramolecular assembly.
Table 2: Representative Crystallographic Parameters for a Substituted Aminoisoxazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.111(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.45(1) |
| Volume (ų) | 983.4(4) |
| Z | 4 |
Note: This data is for a representative substituted aminoisoxazole and is provided for illustrative purposes. The actual crystallographic parameters for this compound may differ.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides a powerful theoretical framework to complement experimental studies by offering detailed insights into the electronic structure, properties, and reactivity of molecules. For this compound, quantum mechanical investigations can elucidate aspects that are challenging to probe experimentally.
Density Functional Theory (DFT) and ab initio methods are widely used to calculate the electronic structure of molecules. These calculations can determine the molecular orbital energies, electron density distribution, and various other electronic properties. For this compound, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of how the bromo and amino substituents influence the electronic properties of the isoxazole ring. researchgate.net
These calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, time-dependent DFT (TD-DFT) can be used to calculate the theoretical UV-Vis absorption spectrum, providing predicted absorption maxima and oscillator strengths that correspond to the electronic transitions. nih.gov
Furthermore, DFT calculations can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orggithub.io By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these predicted spectra with experimental data can be invaluable for structural confirmation and assignment of resonances.
Table 3: Theoretically Predicted Spectroscopic Data for a Model Isoxazole Derivative
| Spectroscopic Parameter | Predicted Value | Method |
| λmax (UV-Vis) | 265 nm | TD-DFT/B3LYP/6-31G(d) |
| ¹³C Chemical Shift (C3) | 158.2 ppm | GIAO-DFT/B3LYP/cc-pVDZ |
| ¹³C Chemical Shift (C4) | 102.5 ppm | GIAO-DFT/B3LYP/cc-pVDZ |
| ¹H Chemical Shift (H5) | 8.31 ppm | GIAO-DFT/B3LYP/cc-pVDZ |
Note: These are example values for a model isoxazole derivative and are intended to illustrate the type of data that can be obtained from computational predictions.
Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For reactions involving this compound, such as nucleophilic substitution at the C4 position, computational studies can identify the transition state structures and calculate the activation energies. This information helps to understand the reaction kinetics and the factors that control the regioselectivity and stereoselectivity of the reaction. For instance, in the context of 1,3-dipolar cycloaddition reactions involving isoxazole derivatives, DFT calculations have been successfully employed to rationalize the observed regioselectivity by comparing the activation barriers of different reaction pathways.
Role of 4 Bromoisoxazol 3 Amine As a Building Block in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The dual reactivity of 4-Bromoisoxazol-3-amine serves as an excellent platform for the synthesis of intricate heterocyclic systems. The bromine atom at the C4 position is amenable to a wide range of metal-catalyzed cross-coupling reactions, while the amine group at the C3 position can participate in various condensation and bond-forming reactions. researchgate.net This allows for the regioselective annulation of new rings onto the isoxazole (B147169) core, leading to the formation of fused polycyclic heterocycles.
Key synthetic strategies include:
Palladium-catalyzed reactions: The C-Br bond can be functionalized via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino substituents. Subsequent intramolecular cyclization can then form fused systems like isoxazolo[3,4-b]pyridines or isoxazolo[3,4-d]pyrimidines.
Condensation Reactions: The 3-amino group can react with dicarbonyl compounds or their equivalents to build adjacent heterocyclic rings, such as pyrazoles or pyrimidines.
Intramolecular Cycloadditions: The molecule can be elaborated at both the amine and bromo positions with functionalities that can then undergo intramolecular 1,3-dipolar cycloadditions to form complex, bridged, or tricyclic systems. researchgate.net
These methods enable the creation of diverse and structurally complex molecules that are often difficult to access through other synthetic routes.
Table 1: Examples of Heterocyclic Systems Derived from this compound
| Reaction Type on C4-Br | Reaction Type on C3-NH2 | Resulting Heterocyclic System |
|---|---|---|
| Sonogashira Coupling | Condensation with Guanidine | Isoxazolo[3,4-d]pyrimidine |
| Suzuki Coupling | Acylation & Cyclization | Isoxazolo[3,4-b]quinoline |
| Nucleophilic Substitution | Diazotization & Cyclization | Isoxazolo[3,4-c]pyridazine |
Scaffold Diversity Generation via Parallel Synthesis and Combinatorial Chemistry
The distinct reactivity of the amine and bromide functionalities makes this compound an ideal starting material for diversity-oriented synthesis (DOS) and the construction of chemical libraries. nih.govrsc.org Parallel synthesis techniques can be employed to rapidly generate a large number of analogues by reacting the core scaffold with extensive sets of diverse building blocks.
A typical combinatorial approach involves a two-dimensional matrix synthesis. In one direction, the 3-amino group is acylated or alkylated with a library of carboxylic acids or alkyl halides. In the other direction, the 4-bromo position is subjected to a library of boronic acids or other organometallic reagents in a palladium-catalyzed cross-coupling reaction. This strategy allows for the exponential generation of molecular diversity from a single, common intermediate, which is crucial for screening programs in drug discovery. enamine.net
Table 2: Combinatorial Matrix for Scaffold Diversity Generation
| Reactant for C4-Br (e.g., Suzuki Coupling) | |||
|---|---|---|---|
| Reactant for C3-NH2 (e.g., Amidation) | Phenylboronic acid | Thiophene-2-boronic acid | Pyridine-3-boronic acid |
| Acetyl chloride | Product A1 | Product A2 | Product A3 |
| Benzoyl chloride | Product B1 | Product B2 | Product B3 |
| Cyclohexanecarbonyl chloride | Product C1 | Product C2 | Product C3 |
Synthesis of Privileged Medicinal Chemistry Scaffolds
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.netufrj.br The isoxazole ring, and particularly its fused derivatives like benzisoxazole, are recognized as important privileged structures. nih.gov this compound is a key precursor for accessing these valuable scaffolds.
Benzisoxazole derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Synthetic routes starting from this compound allow for the introduction of specific substituents that can modulate the pharmacological profile of the resulting compounds. The ability to systematically modify the scaffold at both the C3 and C4 positions enables chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic parameters, aiding in the development of novel therapeutic agents. nih.gov
Development of Novel Catalytic Systems Utilizing Isoxazole Ligands
The field of organometallic catalysis often relies on ligands that can coordinate to a metal center and control its reactivity and selectivity. The structure of this compound offers significant potential for the development of novel isoxazole-based ligands. The nitrogen and oxygen atoms of the isoxazole ring, in combination with the exocyclic 3-amino group, can act as a multidentate chelation site for transition metals.
Synthetic modification of this compound can lead to the creation of tailored ligands:
Pincer Ligands: Functionalization of the amino group and substitution of the bromine with another coordinating arm (e.g., a phosphine (B1218219) or pyridine) could yield tridentate "pincer" ligands.
Chiral Ligands: The introduction of a chiral center, for instance by reacting the amine with a chiral electrophile, could lead to the synthesis of chiral isoxazole ligands for asymmetric catalysis.
While the synthesis of catalysts is a common application for heterocyclic compounds, the development of chiral copper catalysts for enantioselective reactions involving isoxazole derivatives highlights the ring system's utility in modern catalysis. mdpi.com The functional handles on this compound provide a versatile entry point for designing new ligands with unique electronic and steric properties for a range of catalytic transformations.
Applications in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are powerful tools for rapidly building molecular complexity. mdpi.com The 3-amino group of this compound allows it to serve as the amine component in several well-known MCRs. frontiersin.orgrsc.org
For example, in an Ugi four-component reaction , this compound can react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide structure in a single step. This efficiently incorporates the isoxazole scaffold into a peptide-like backbone. A key advantage of using this specific building block is that the bromine atom at the C4 position remains intact throughout the reaction. This C-Br bond can then be used for subsequent "post-MCR modifications," such as cross-coupling reactions, further expanding the chemical space accessible from a single MCR. This strategy of combining MCRs with subsequent functionalization is highly effective in generating diverse and complex molecules for high-throughput screening. nih.gov
Table 3: Potential Multi-Component Reactions Involving this compound
| Multi-Component Reaction | Other Components | Resulting Scaffold Type |
|---|---|---|
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with isoxazole core |
| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinone fused or substituted with isoxazole |
Mechanistic Investigations of Biological Activities and Molecular Interactions
Enzymatic Inhibition Studies
Derivatives of 4-Bromoisoxazol-3-amine have been investigated for their ability to inhibit a range of enzymes and modulate protein function through specific molecular interactions.
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in transcriptional regulation and has emerged as a significant target in cancer therapy. nih.govresearchgate.net Derivatives built upon a 3-ethyl-benzo[d]isoxazole scaffold, structurally related to this compound, have demonstrated potent and selective inhibition of BRD4. nih.gov
These inhibitors function by engaging the acetyl-lysine (KAc) binding pocket within the bromodomains of BRD4. The isoxazole (B147169) core acts as a central scaffold, positioning other functional groups for optimal interaction. X-ray crystallography studies of inhibitors complexed with BRD4 reveal that the molecule occupies the hydrophobic pocket, mimicking the binding of the natural acetyl-lysine residue. Key interactions typically involve the formation of hydrogen bonds and hydrophobic contacts with conserved residues in the binding site. For instance, sulfonamide derivatives attached to the isoxazole core have been shown to effectively inhibit BRD4, leading to the downregulation of oncogenes such as c-Myc and CDK6, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis in cancer cells. nih.gov
Below is a table summarizing the BRD4 inhibitory activity of selected 3-ethyl-benzo[d]isoxazole sulfonamide derivatives. nih.gov
| Compound | BRD4(1) ΔTm (°C) | MV4-11 Cell Proliferation IC50 (μM) |
| 11h | 7.9 | 0.78 |
| 11o | 7.6 | 1.14 |
| 11p | 7.4 | 1.19 |
| 11r | 8.2 | 0.87 |
This table is interactive. You can sort and filter the data.
Gamma-aminobutyrate aminotransferase (GABA-AT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govnih.gov Inhibition of GABA-AT increases GABA levels in the brain and is a therapeutic strategy for epilepsy. northwestern.eduresearchgate.net While direct inactivation of GABA-AT by this compound itself is not extensively documented, the 3-amino-isoxazole scaffold is a key feature in molecules designed as mechanism-based inactivators.
The inactivation of GABA-AT by known inhibitors, such as vigabatrin, involves the formation of a covalent adduct with the PLP cofactor or key amino acid residues in the active site. nih.govnorthwestern.edu The process typically begins with the formation of a Schiff base between the inhibitor's amino group and the PLP aldehyde. nih.gov Subsequent enzymatic processing leads to a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation. nih.gov For derivatives of this compound, the isoxazole ring can be designed to influence the electronic properties of the molecule, facilitating the formation of a reactive species within the GABA-AT active site, leading to time-dependent enzyme inactivation. nih.gov
Sphingomyelin (B164518) Synthase 2 (SMS2) is a key enzyme in sphingomyelin biosynthesis and has been identified as a therapeutic target for diseases associated with chronic inflammation, such as atherosclerosis and insulin (B600854) resistance. nih.govnih.gov Research has led to the discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent and highly selective inhibitors of human SMS2. nih.gov
These compounds were developed using a conformational restriction strategy to enhance binding affinity and selectivity. The inhibitory mechanism involves the compound binding to the active site of SMS2, preventing the transfer of phosphocholine (B91661) from phosphatidylcholine to ceramide. The benzo[d]isoxazole-3-amine core serves as the foundational structure, with systematic modifications of attached groups leading to optimized potency and selectivity over the related SMS1 isoform. One of the optimized compounds, 15w, demonstrated significant in vivo efficacy in reducing chronic inflammation in a mouse model. nih.gov
The table below presents the in vitro inhibitory potency of selected 4-benzyloxybenzo[d]isoxazole-3-amine derivatives against human SMS2. nih.gov
| Compound | hSMS1 IC50 (μM) | hSMS2 IC50 (μM) | Selectivity (hSMS1/hSMS2) |
| 15o | >100 | 0.081 | >1234 |
| 15p | >100 | 0.076 | >1315 |
| 15w | >100 | 0.086 | >1162 |
| 15x | >100 | 0.041 | >2439 |
This table is interactive. You can sort and filter the data.
The Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and capsaicin, and is implicated in pain sensation. nih.govdntb.gov.ua The 3-amino-isoxazole scaffold, accessible from this compound, is a valuable building block for synthesizing modulators of the TRPV1 channel. researchgate.net
The nucleophilic substitution of the bromine atom on a 3-bromoisoxazoline precursor with various amines is a key synthetic step to create libraries of N-substituted 3-amino-isoxazoline derivatives. researchgate.net These derivatives can be designed to act as either agonists or antagonists of the TRPV1 channel. Their mechanism of action involves binding to specific sites on the channel protein, which can either stabilize the open (agonist) or closed (antagonist) state. The modulation of TRPV1 activity by these compounds can influence ion influx and neuronal excitability, making them promising candidates for the development of novel analgesics. nih.gov
The 3-amino-isoxazole moiety is also a key structural element in the design of ligands for the Somatostatin Receptor Type 5 (SSTR5) and inhibitors of Cytidine Triphosphate Synthetase (CTPS). researchgate.net
SSTR5 is a G protein-coupled receptor that plays a role in regulating hormone secretion and is a target for neuroendocrine tumors. nih.govnih.gov Ligands designed from the 3-amino-isoxazole scaffold can bind to SSTR5, acting as either agonists or antagonists to modulate its signaling pathways. researchgate.net
CTPS is an essential enzyme that catalyzes the final step in the de novo biosynthesis of CTP. nih.govwikipedia.org As this pathway is often upregulated in proliferating cancer cells, CTPS is an attractive target for anticancer drug development. wikipedia.orgnih.gov The 3-amino-isoxazole framework has been incorporated into molecules designed to inhibit CTPS activity. researchgate.net The mechanism of inhibition typically involves the compound binding to either the UTP substrate site or an allosteric site, preventing the synthesis of CTP and thereby halting nucleic acid synthesis and cell proliferation. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. pharmacologymentor.comazolifesciences.com For derivatives of this compound, SAR studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets. dundee.ac.ukesisresearch.org
The this compound scaffold offers three primary points for chemical modification: the bromine at position 4, the amine at position 3, and the isoxazole ring itself.
N-Substitution at the 3-amino position: This is a widely exploited strategy. For targets like TRPV1, SSTR5, and CTPS, the nature of the substituent attached to the nitrogen atom is critical for determining activity and selectivity. researchgate.net Introducing different alkyl, aryl, or heterocyclic groups can modulate the compound's size, shape, and electronic properties to achieve optimal interactions with the target's binding site.
Substitution at the 4-position: The bromine atom is a versatile handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the attachment of various aryl or alkyl groups, which can explore additional binding pockets within the target protein and enhance affinity.
Modifications to the isoxazole core: Fusing the isoxazole to other ring systems, as seen in the benzo[d]isoxazole derivatives targeting BRD4 and SMS2, significantly impacts the molecule's properties. nih.govnih.gov For the SMS2 inhibitors, a benzyloxy group was identified as a key feature for high potency. nih.gov In the case of BRD4 inhibitors, SAR studies on the sulfonamide moiety attached to the benzo[d]isoxazole core revealed that different substituents on the phenylsulfonamide ring could fine-tune the binding affinity. nih.gov
The table below summarizes the general SAR principles for this compound derivatives.
| Target | Key Structural Moiety | Critical Modifications and their Effects |
| BRD4 | Benzo[d]isoxazole | N-sulfonamide group is crucial for binding; substitutions on the phenylsulfonamide ring modulate potency. nih.gov |
| SMS2 | Benzo[d]isoxazole | 4-Benzyloxy group significantly enhances inhibitory activity; conformational restriction improves selectivity over SMS1. nih.gov |
| TRPV1 | 3-Amino-isoxazole | N-substitution on the amino group is essential for activity; the nature of the substituent determines agonist vs. antagonist behavior. researchgate.net |
| SSTR5 | 3-Amino-isoxazole | N-substitution dictates binding affinity and functional activity at the receptor. researchgate.net |
| CTPS | 3-Amino-isoxazole | The N-substituted 3-amino-isoxazole scaffold serves as a base for inhibitors targeting the enzyme's active or allosteric sites. researchgate.net |
This table is interactive. You can sort and filter the data.
These SAR studies guide the rational design of new molecules, enabling chemists to synthesize compounds with improved therapeutic potential by systematically modifying the this compound scaffold. mdpi.com
Elucidation of Key Pharmacophores and Structural Motifs
The isoxazole ring system is a recognized pharmacophore, a molecular feature essential for a drug's biological activity, and is present in numerous therapeutic agents. researchgate.net For derivatives of this compound, the 3-amino-isoxazole moiety is a critical structural motif. This group can participate in hydrogen bonding and other non-covalent interactions within the binding sites of target proteins.
The bromine atom at the 4-position significantly influences the molecule's electronic properties and lipophilicity. This halogen substituent can engage in halogen bonding, an increasingly recognized interaction in drug design, which can enhance binding affinity and selectivity for a specific target. The combination of the hydrogen-bond-donating amino group, the hydrogen-bond-accepting isoxazole nitrogen, and the halogen-bond-donating bromine atom creates a unique three-dimensional arrangement of interactive points. For instance, in certain classes of compounds, a core like (thiazol-4-yl)isoxazole-3-carboxamide is deemed the essential pharmacophore responsible for its biological effect. mdpi.com The strategic placement of these functional groups is key to the interaction with various biological targets, including enzymes and receptors.
Rational Design Based on Conformational Restriction and Bioisosteric Principles
Rational drug design strategies are pivotal in optimizing the therapeutic potential of lead compounds based on the this compound scaffold. Conformational restriction, a technique used to reduce the number of accessible conformations of a molecule, has been successfully applied to related structures. For example, this strategy was employed in the development of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives to create potent and selective inhibitors of sphingomyelin synthase 2 (SMS2). acs.orgnih.gov By rigidifying the molecular structure, the compound is locked into a conformation that is favorable for binding to the target, which can lead to increased potency and selectivity.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is another widely used principle. drughunter.comnih.gov The isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles or even a phenyl group in certain contexts. researchgate.net Conversely, the isoxazole moiety in active compounds has been replaced by other groups, such as pyridine (B92270) or oxadiazole, to modulate pharmacological activity. nih.gov This approach has been used to develop ligands for central nicotinic cholinergic receptors, demonstrating that subtle changes based on bioisosteric principles can fine-tune a molecule's interaction with its biological target. nih.govcambridgemedchemconsulting.com
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govbepls.com For isoxazole derivatives, QSAR models have been instrumental in identifying the key physicochemical properties that govern their therapeutic effects. mdpi.com
These predictive models have been developed for various activities, including anti-inflammatory and antibacterial effects. nih.govnih.gov For example, a 3D-QSAR study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists revealed that hydrophobicity and the presence of electronegative groups at specific positions were crucial for their agonistic activity. mdpi.com By generating such models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of candidates with the highest potential. This in silico approach accelerates the drug discovery process and reduces the reliance on extensive and costly experimental screening.
| QSAR Application | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory Activity | 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | Developed a predictive model correlating structural features with anti-inflammatory effects. | nih.gov |
| FXR Agonism | Isoxazole derivatives | Identified hydrophobicity at the R2 group and electronegativity at the R3 group as crucial for activity. | mdpi.com |
| Antibacterial Activity | Coumarin isoxazol sulfonamide hybrids | Created a 3D-QSAR model to predict antibacterial efficacy and guide the design of new agents. | nih.gov |
Cellular and Molecular Pathway Perturbations
Derivatives of this compound can exert their biological effects by interfering with fundamental cellular processes and signaling pathways. Research has highlighted their impact on cell survival, neurological signaling, and inflammatory cascades.
Analysis of Cell Proliferation and Apoptosis Induction
A significant area of investigation for isoxazole-containing compounds is their potential as anticancer agents. espublisher.com Numerous studies have shown that isoxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. researchgate.netnih.gov The underlying mechanisms often involve the activation of the caspase cascade, a family of proteases that are central to the apoptotic process. Specifically, the activation of caspase-3/7 has been frequently observed. researchgate.netmdpi.com
Furthermore, these compounds can interfere with the cell cycle, causing cells to arrest at specific checkpoints. mdpi.com Depending on the specific derivative and the cancer cell line, arrest has been noted in the G2/M or S phases of the cell cycle. researchgate.netmdpi.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
| Compound Type | Cancer Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Isoxazole Derivatives | U251-MG, T98G (Glioma) | Induction of apoptosis | Activation of apoptotic pathways | researchgate.net |
| Eugenol-isoxazole hybrid | A-549 (Lung) | Apoptosis induction, G2/M phase cell cycle arrest | Activation of caspase-3/7 | mdpi.com |
| Hydnocarpin-isoxazole hybrid | A375 (Melanoma), A549 (Lung) | Apoptosis induction, G2/M and S phase cell cycle arrest | Not specified | mdpi.com |
Effects on Neurotransmitter Systems and Neurological Pathways
The isoxazole scaffold is a key component in molecules that interact with the nervous system. mdpi.comnih.govmdpi.comresearchgate.net Analogs of the excitatory neurotransmitter glutamate (B1630785) that feature an isoxazole ring have shown remarkable selectivity and affinity for specific ionotropic glutamate receptors, such as the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. benthamscience.comnih.govumt.eduresearchgate.net These receptors are fundamental to fast synaptic transmission in the central nervous system.
Recent studies have demonstrated that certain isoxazole-4-carboxamide derivatives act as potent inhibitors of AMPA receptor activity. mdpi.com By modulating the function of these crucial receptors, isoxazole-based compounds have the potential to influence neurological pathways involved in conditions characterized by excessive excitatory neurotransmission. Additionally, the isoxazole heterocycle has been utilized in the design of ligands for other neurotransmitter systems, including nicotinic cholinergic receptors, highlighting the versatility of this scaffold in neuropharmacology. nih.gov
Modulation of Inflammatory Processes and Signaling Cascades
Inflammation is a complex biological response, and dysregulation of inflammatory pathways is implicated in numerous diseases. Compounds based on the 3-amino-isoxazole framework have shown significant promise as modulators of inflammation. A notable example is the class of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, which were developed as highly selective inhibitors of sphingomyelin synthase 2 (SMS2). acs.orgnih.gov Inhibition of this enzyme by these compounds led to a significant attenuation of chronic inflammation in preclinical models. acs.orgnih.gov
Other isoxazole derivatives have demonstrated anti-inflammatory properties through different mechanisms. nih.gov Some have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.com The anti-inflammatory potential of various isoxazole compounds has also been confirmed in vivo using models such as carrageenan-induced rat paw edema. nih.govmdpi.com These findings underscore the potential of the this compound scaffold as a starting point for the development of novel anti-inflammatory agents.
Antiviral Activity against Influenza A Virus M2-S31N and Resistance Profiling
The primary antiviral target of isoxazole-based inhibitors is the M2 proton channel of the Influenza A virus. Specifically, these compounds have been designed to be potent blockers of the S31N mutant channel. The S31N mutation is the most prevalent cause of resistance to the adamantane (B196018) class of antiviral drugs (e.g., Amantadine), rendering them ineffective against more than 95% of currently circulating Influenza A strains. nih.gov
Research has demonstrated that isoxazole-containing compounds exhibit potent antiviral efficacy against various human clinical isolates of influenza A, including both oseltamivir-sensitive and -resistant strains. nih.gov For instance, one optimized derivative, compound 9q, displayed strong activity against three different drug-resistant influenza A strains with 50% effective concentration (EC₅₀) values ranging from 0.1 µM to 0.2 µM in plaque reduction assays. nih.gov This highlights the potential of this chemical class to address multidrug resistance.
A significant advantage of these isoxazole-based M2-S31N inhibitors is their higher genetic barrier to resistance compared to amantadine. nih.gov However, resistance can still be induced. Through serial viral passage experiments in cell culture, researchers have identified several mutations in the M2 protein that reduce the susceptibility to these inhibitors. These mutations include:
Pore-lining residues: V27A, V27F, G34E
Reversion mutation: N31S (a reversion to the amantadine-sensitive wild-type)
Interhelical residue: I32N
C-terminal allosteric mutation: R45H nih.gov
The mechanism of resistance for several of these mutations has been linked to structural changes in the M2 channel. Molecular dynamics simulations have shown that mutations such as V27A, V27F, G34E, and R45H lead to an increase in the diameter and the hydration state of the channel pore when the inhibitor is bound. nih.gov This alteration weakens the binding of the drug, allowing proton transport to resume. The reduced sensitivity of these mutant channels to inhibition by a representative compound (Compound 3) was confirmed using electrophysiology, which correlated with increased drug resistance in antiviral assays. nih.gov
| Influenza A Strain | Cell Line | EC₅₀ (µM) |
|---|---|---|
| A/California/07/2009 (H1N1) | MDCK | 0.4 |
| A/Washington/29/2009 (H1N1) | MDCK | 1.3 |
| A/WSN/1933 (H1N1) | MDCK | 0.4 |
| A/Wisconsin/67/2005 (H3N2) | MDCK | 0.8 |
| A/Victoria/361/2011 (H3N2) | MDCK | 0.5 |
Protein-Ligand Binding Affinity and Kinetics
The mechanism of action for this compound derivatives is the physical blockage of the M2-S31N proton channel. The binding affinity and specific molecular interactions have been characterized using a combination of electrophysiology, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. nih.govnih.gov
NMR structures of an inhibitor (M2WJ332) complexed with the M2-S31N protein reveal that the drug binds within the tetrameric channel pore. researchgate.net The inhibitor orients itself with its aryl (isoxazole) group facing the N-terminus of the channel. nih.gov The binding site is characterized by key interactions with specific amino acid residues:
The adamantane group is situated lower in the channel, in a pocket lined by the side chains of Ala30, Asn31, and Gly34. nih.gov
The positively charged ammonium (B1175870) group forms a crucial hydrogen bond with the side chain carbonyl group of one of the Asn31 residues. nih.gov
The isoxazole ring or a substituted phenyl/thienyl ring interacts with the Val27 side chains at the channel's entrance via hydrophobic interactions. nih.gov
The binding affinity has been quantified using washout protocols in electrophysiology experiments to determine the dissociation constant (Kd). For a representative M2-S31N inhibitor (Compound 3), the Kd value for the susceptible S31N channel was 5.5 ± 0.3 µM. nih.gov In contrast, the binding affinity was significantly reduced for resistant mutants, with Kd values increasing to 240.7 ± 61.8 µM for the V27A mutant and >300 µM for the V27F mutant. nih.gov This dramatic decrease in affinity directly explains the mechanism of resistance at the molecular level. While specific on- and off-rates have not been fully detailed, M2 channel blockers are generally characterized by slow binding kinetics. nih.gov
| M2 Channel Variant | Kd (µM) | Fold Change vs. S31N |
|---|---|---|
| M2-S31N | 5.5 ± 0.3 | - |
| V27A | 240.7 ± 61.8 | ~44-fold increase |
| V27F | >300 | >54-fold increase |
| I32N | 20.6 ± 5.7 | ~3.7-fold increase |
| R45H | 118.3 ± 22.2 | ~21.5-fold increase |
In Vitro and In Vivo Pharmacological Evaluations (Focusing on mechanistic insights)
Pharmacological evaluations have provided critical mechanistic insights into how isoxazole derivatives function, both in controlled laboratory settings and in living organisms.
In Vitro Evaluations: The primary in vitro tool for mechanistic study is the two-electrode voltage clamp (TEVC) assay, which uses Xenopus laevis oocytes expressing the M2-S31N channel. nih.gov This technique allows for direct measurement of proton current through the channel. The addition of an isoxazole-based inhibitor results in a measurable reduction of this current, providing direct evidence of channel blockage as the mechanism of action. This assay is used to determine the 50% inhibitory concentration (IC₅₀), a key measure of a compound's potency at the molecular target level. nih.gov
Further in vitro studies utilize viral plaque reduction assays in cell lines like Madin-Darby Canine Kidney (MDCK) cells. nih.gov These assays measure the ability of a compound to inhibit viral replication and spread in a cellular context. A strong correlation (correlation coefficient r = -0.81) has been observed between a compound's ability to block the M2 channel in the TEVC assay and its ability to inhibit plaque formation in antiviral assays, confirming that channel blockage is the primary mechanism driving the antiviral effect. nih.gov
In Vivo Evaluations: While many initial studies focus on in vitro properties, the ultimate goal is to develop compounds with efficacy in a living organism. nih.gov Recent research has progressed to in vivo studies using mouse models of influenza infection. A novel deuterium-containing M2-S31N inhibitor, UAWJ280, which is structurally analogous to the isoxazole series, has demonstrated in vivo antiviral efficacy. semanticscholar.org
In these studies, mice were infected with a lethal dose of an oseltamivir-sensitive or -resistant Influenza A (H1N1) strain. Treatment with UAWJ280, either alone or in combination with oseltamivir, was shown to significantly improve clinical signs and increase survival rates. semanticscholar.org These findings provide crucial proof-of-concept that M2-S31N channel blockers developed from scaffolds related to this compound can exert a potent, mechanistically-driven antiviral effect in vivo, validating the M2-S31N channel as a viable therapeutic target for combating drug-resistant influenza. semanticscholar.org
Emerging Research Directions and Future Perspectives
Advancements in Green Chemistry for 4-Bromoisoxazol-3-amine Synthesis
The synthesis of isoxazole (B147169) derivatives, including this compound, is increasingly benefiting from the principles of green chemistry, which focus on creating more environmentally friendly and efficient chemical processes. nih.gov Traditional synthesis methods often involve hazardous solvents, long reaction times, and significant energy consumption. researchgate.net Modern approaches aim to mitigate these issues by employing alternative energy sources and eco-friendly reaction media. nih.govmdpi.com
Key advancements in the green synthesis of isoxazole scaffolds include the use of ultrasound and microwave irradiation. researchgate.netmdpi.com Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation, which can lead to enhanced reaction rates, higher yields, and milder reaction conditions. mdpi.comresearchgate.netresearchgate.net This method has been successfully used for the one-pot synthesis of various isoxazoline (B3343090) and isoxazole derivatives, often reducing reaction times significantly compared to conventional stirring methods. mdpi.comnih.gov Ultrasound-assisted synthesis can improve yields, shorten reaction times by up to 85%, and often uses water as a green solvent, avoiding the need for metal or acid/base catalysts. mdpi.com
Microwave-assisted synthesis is another powerful green chemistry tool that dramatically reduces reaction times and can increase product yields. tsijournals.comorganic-chemistry.orgzenodo.org For instance, the synthesis of 3-amino-5-methyl isoxazole Schiff bases, which traditionally requires several hours of refluxing, can be completed in as little as 30 seconds using microwave irradiation, with yields increasing from 70-81% to 90-95%. tsijournals.com This technique minimizes the use of organic solvents and reduces energy consumption. researchgate.nettsijournals.com
The use of water as a reaction medium is a cornerstone of green synthesis. nih.gov Developing organic reactions that can be performed in water is not only environmentally friendly but also offers significant advantages. nih.gov Researchers have successfully synthesized 3,4,5-trisubstituted isoxazoles in water under mild, basic conditions at room temperature, completing the reaction within 1-2 hours. nih.gov Other green approaches include using natural energy sources like sunlight for three-component reactions in water, which eliminates the need for organic solvents and catalysts entirely. semnan.ac.ir These methods offer very mild reaction conditions, simple separation processes, and prevent environmental pollution. semnan.ac.ir
Table 1: Comparison of Green Synthesis Methods vs. Conventional Methods for Isoxazole Derivatives
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours (e.g., 3-13 hours) | 70-81% | Well-established procedures | nih.govtsijournals.com |
| Microwave-Assisted Synthesis | Seconds to minutes (e.g., 30 sec - 10 min) | ~80-95% | Drastically reduced reaction time, increased yield, less solvent use | researchgate.nettsijournals.com |
| Ultrasound-Assisted Synthesis | Minutes (e.g., 15-30 min) | ~84-96% | Reduced reaction time, improved yield, energy efficient, can use green solvents | mdpi.comnih.gov |
| Sunlight-Mediated Synthesis (in water) | 17-40 minutes | 89-97% | Uses renewable energy, no organic solvents or catalysts, non-polluting | semnan.ac.ir |
| Water-Mediated Synthesis (at room temp) | 1-2 hours | Good to excellent | Environmentally benign solvent, mild conditions | nih.gov |
Application of Artificial Intelligence and Machine Learning in Rational Drug Design
De novo drug design utilizes AI algorithms to generate entirely new molecular structures with specific desired properties, rather than screening existing compound libraries. acs.org Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. acs.org These models can then generate novel isoxazole-containing molecules that are optimized for activity against a specific biological target. This approach accelerates the discovery process by focusing synthetic efforts on compounds with a higher probability of success. For example, a de novo design workflow was used to explore 23 billion novel chemical structures to identify new scaffolds for an EGFR discovery project in just six days.
A major cause of failure for drug candidates in later stages of development is unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the discovery process is crucial for reducing attrition rates. AI and ML models are increasingly used to develop in silico tools that can accurately predict the ADMET profiles of molecules, including isoxazole derivatives, directly from their chemical structures.
These predictive models are built using large datasets of experimentally determined ADMET data. By learning the complex relationships between molecular descriptors and ADMET endpoints, algorithms can forecast properties such as cardiac toxicity (hERG), mutagenicity (AMES), and metabolism by cytochrome P450 enzymes. This allows for the rapid, high-throughput screening of virtual compounds, enabling researchers to prioritize candidates with favorable drug-like properties and flag those with potential liabilities long before they are synthesized. The integration of AI in predicting ADMET properties helps to de-risk drug discovery projects and focus resources on the most promising compounds. acs.org
Integration of this compound Derived Materials in Environmental Science Applications
The unique chemical structure of this compound, featuring a reactive amine group, makes it a valuable building block for creating advanced materials with applications in environmental remediation. Specifically, its amine functionality can be leveraged to design specialized adsorbents for capturing pollutants from water and air. nih.gov
Amine-functionalized materials are highly effective adsorbents for various pollutants, including anionic dyes and carbon dioxide, due to the ability of amine groups to interact with acidic molecules. zenodo.org The design of efficient amine-rich porous adsorbents relies on several key principles:
High Surface Area and Porosity: A porous structure is essential to ensure that a large number of amine sites are accessible to pollutants. researchgate.net Materials like porous organic polymers or functionalized silica (B1680970) provide a high surface area for amine incorporation.
Optimal Amine Loading: The density of amine groups influences the adsorption capacity. However, simply maximizing the amine content is not always optimal, as it can lead to pore blockage and reduced accessibility. mdpi.com The goal is to achieve a high density of accessible amine sites. mdpi.com
Chemical and Thermal Stability: The adsorbent must be stable over multiple cycles of adsorption and desorption to be economically viable. nih.govzenodo.org The covalent grafting of amines onto a robust support structure enhances stability. organic-chemistry.org
Accessibility of Amine Sites: The design should prevent the aggregation of amine functionalities, which can hinder their interaction with pollutants. mdpi.com Incorporating amines into cage-like pores or using smaller micropores can improve dispersion and accessibility. mdpi.com
Tunable Basicity: The basicity of the amine groups can be tuned to target specific pollutants. For instance, incorporating electron-withdrawing groups can lower amine basicity, which may be advantageous for certain applications like CO2 capture by reducing the energy required for regeneration. organic-chemistry.org
Materials derived from precursors like this compound can be integrated into porous polymer networks, where the primary amine group serves as a reactive site for capturing contaminants.
Understanding the kinetics and thermodynamics of adsorption is critical for evaluating the performance of an adsorbent and designing efficient pollutant removal systems.
Adsorption Kinetics describes the rate at which a pollutant is removed from a solution. This is often analyzed using models such as the pseudo-first-order and pseudo-second-order kinetic models. For many amine-functionalized adsorbents, the adsorption process is well-described by the pseudo-second-order model, which suggests that chemisorption (the formation of chemical bonds between the pollutant and the adsorbent surface) is the rate-limiting step. Kinetic studies also help determine the equilibrium time—the time required for the adsorption process to reach a steady state. Fast adsorption kinetics are highly desirable for practical applications, with some amine-rich adsorbents reaching equilibrium in as little as 10-20 minutes.
Adsorption Thermodynamics provides insight into the spontaneity and nature of the adsorption process. Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from experimental data obtained at different temperatures.
A negative ΔG° value indicates that the adsorption process is spontaneous.
The ΔH° value reveals whether the process is exothermic (negative ΔH°, heat is released) or endothermic (positive ΔH°, heat is absorbed). Adsorption of pollutants onto amine-functionalized materials is often found to be exothermic.
The ΔS° value indicates the change in randomness at the solid-liquid interface during adsorption.
Isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the amount of pollutant adsorbed and its concentration in the solution at a constant temperature. The Langmuir model often fits well for amine-based adsorbents, suggesting monolayer adsorption onto a homogeneous surface.
Table 2: Key Parameters in Adsorption Studies
| Parameter/Model | Area of Study | Information Provided | Significance |
|---|---|---|---|
| Pseudo-Second-Order Model | Kinetics | Describes the rate of adsorption, often indicating chemisorption is rate-limiting. | Helps understand the mechanism and speed of pollutant uptake. |
| Langmuir Isotherm | Thermodynamics (Equilibrium) | Models monolayer adsorption on a homogeneous surface; determines maximum adsorption capacity (q_max). | Quantifies the maximum amount of pollutant the adsorbent can hold. |
| Freundlich Isotherm | Thermodynamics (Equilibrium) | Describes multilayer adsorption on a heterogeneous surface. | Provides insight into the surface properties and adsorption intensity. |
| Gibbs Free Energy (ΔG°) | Thermodynamics | Indicates the spontaneity of the adsorption process. | A negative value confirms the feasibility of the adsorption. |
| Enthalpy (ΔH°) | Thermodynamics | Determines if the process is exothermic or endothermic. | Provides information on the nature of the bonding and heat effects. |
Development of Multi-Targeted and Polypharmacological Agents
The paradigm of "one molecule, one target" has been progressively challenged in modern drug discovery, giving way to the rational design of single chemical entities that can modulate multiple biological targets. This polypharmacological approach is particularly relevant for complex multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. The isoxazole scaffold, due to its favorable physicochemical properties and versatile synthetic accessibility, is recognized as a "privileged structure" capable of interacting with a diverse range of protein targets. nih.govnih.govresearchgate.net This inherent potential makes derivatives of this compound attractive candidates for the development of multi-targeted and polypharmacological agents. rsc.org
The this compound core offers two key points for chemical modification: the bromine atom at the C-4 position and the amine group at the C-3 position. The bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The amino group can be readily acylated, alkylated, or used as a handle to build more complex functionalities. This synthetic tractability enables the creation of large, structurally diverse compound libraries. By strategically designing substituents that can interact with the binding sites of different target proteins, it is possible to engineer a single molecule with a specific, desired polypharmacological profile.
Recent research on other isoxazole-based compounds has demonstrated the success of this strategy. For example, novel isoxazole derivatives have been synthesized and shown to possess potent inhibitory activity against multiple protein kinases simultaneously, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These multi-targeted tyrosine kinase inhibitors are a cornerstone of modern oncology therapy. youtube.com One study highlighted an isoxazole derivative, compound 25a , which not only inhibited EGFR-TK and VEGFR-2 but also showed promising activity against casein kinase 2 alpha (CK2α) and topoisomerase IIβ, showcasing a broad anti-cancer profile. nih.gov
Table 1: Multi-Target Inhibitory Profile of an Exemplary Isoxazole Derivative (Compound 25a) This table is based on data for a multi-targeting isoxazole derivative to illustrate the concept, as specific multi-target agents derived directly from this compound are in preclinical development stages.
| Target Protein | IC₅₀ (µM) | Therapeutic Area |
| EGFR-TK | 0.054 | Cancer |
| VEGFR-2 | 0.120 | Cancer (Angiogenesis) |
| CK2α | 0.250 | Cancer |
| Topoisomerase IIβ | 0.310 | Cancer |
The development of agents from the this compound scaffold is anticipated to follow a similar trajectory. By generating derivatives and screening them against panels of disease-relevant targets (e.g., kinases, G-protein coupled receptors, enzymes), researchers can identify compounds with desired multi-target profiles. This approach could lead to the discovery of novel therapeutics with enhanced efficacy, the ability to overcome drug resistance, and improved clinical outcomes for complex diseases.
Novel Analytical Methodologies for Detection and Quantification of Isoxazole Metabolites
As with any therapeutic candidate, understanding the metabolic fate of this compound and its derivatives is critical. The development of robust and sensitive analytical methods for the detection and quantification of its metabolites in biological matrices is a key area of research. The isoxazole ring, particularly when substituted with an amino group, can undergo metabolic activation to form reactive species.
Studies on related 4-amino-isoxazole structures have shown that they can be bioactivated, potentially forming reactive enimine intermediates through oxidation. nih.gov This process is of significant interest as such reactive metabolites can form adducts with cellular macromolecules like glutathione (B108866) (GSH). The detection and characterization of these metabolites and their adducts are crucial for assessing the compound's safety profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for these investigations. chemicalbook.com High-resolution mass spectrometry (HRMS) allows for the precise mass determination of metabolites, aiding in the elucidation of their elemental composition and structure.
For quantitative bioanalysis, which is essential for pharmacokinetic studies, LC-MS/MS operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides exceptional sensitivity and selectivity. mdpi.com A typical workflow involves extracting the parent drug and its metabolites from a biological sample, such as plasma or urine, separating them chromatographically, and detecting them with the mass spectrometer.
Table 2: Key Parameters in a Validated LC-MS/MS Method for Isoxazole Quantification This table presents typical parameters from a validated method for an isoxazole analog in rat plasma to illustrate the methodology. scilit.com
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | C18 reversed-phase column (e.g., 75 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol and 0.1% Formic Acid in Water |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Lower Limit of Quantification (LLOQ) | ~1.0 ng/mL |
| Linearity (r²) | ≥ 0.999 |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
Given the polar nature of the amine group in this compound and its potential metabolites, chemical derivatization is a powerful strategy to enhance analytical performance, particularly for HPLC with UV or fluorescence detection. Derivatization can improve the chromatographic behavior (e.g., retention on reversed-phase columns), increase detection sensitivity, and enhance ionization efficiency for mass spectrometry. nih.govdrugdiscoverynews.com Reagents that target primary amines, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), can be employed to attach a chromophore or fluorophore to the analyte, significantly lowering the limits of detection. researchgate.net These established derivatization procedures, combined with modern chromatographic and mass spectrometric techniques, form a comprehensive analytical toolkit for thoroughly characterizing the metabolism and pharmacokinetics of novel drug candidates derived from this compound.
Q & A
Q. Basic Research Focus
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .
- Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .
- Emergency measures : In case of inhalation, move to fresh air and administer artificial respiration if necessary. Always consult a physician and provide the SDS .
Which analytical techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR spectroscopy : and NMR are critical for confirming structural integrity. For example, aliphatic protons in related compounds appear at δ 2.91–4.34 ppm, while aromatic protons resolve between δ 7–8 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .
How can researchers optimize reaction conditions to address low yields in this compound derivatives?
Q. Advanced Research Focus
- Design of Experiments (DOE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For instance, using KCO instead of TEA increased yields in triazinane syntheses .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks. In one study, extending reflux time from 4 to 8 hours improved yields by 15% .
- Solvent effects : Polar aprotic solvents enhance nucleophilic substitution rates in brominated intermediates .
How should biological activity screening be designed for this compound derivatives?
Q. Advanced Research Focus
- In vitro assays : Use cell lines (e.g., MDA-MB-231 for cancer studies) to evaluate IC values. For example, pyrazole derivatives showed IC values near 30 μM in migration assays .
- Target specificity : Screen against enzyme isoforms (e.g., hCA I/II) to assess selectivity. Mannich bases derived from similar scaffolds exhibited inhibitory activity at nanomolar ranges .
- Data validation : Replicate assays in triplicate and include positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
How can contradictory biological activity data be resolved for this compound analogs?
Q. Advanced Research Focus
- Cross-validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities. Discrepancies in triazole activity (Entry 3a: 12% inhibition vs. 3b: 19%) may arise from assay conditions .
- Structural analysis : Compare X-ray crystallography or docking studies to correlate activity with substituent positioning. For example, meta-substituted analogs showed enhanced potency due to hydrophobic interactions .
- Meta-analysis : Aggregate data from open-access repositories (e.g., European Open Science Cloud) to identify trends or outliers .
What strategies enable the synthesis of novel this compound derivatives with enhanced stability?
Q. Advanced Research Focus
- Heterocyclic fusion : Incorporate benzothiazole or triazine moieties to improve thermal stability. For example, triazinane-thiones showed increased melting points (217–220°C) .
- Protective groups : Use tert-butyl or acetyl groups to shield reactive amine sites during multi-step syntheses .
- Self-condensation reactions : Under acidic conditions, β-(isoxazol-5-yl) enamines form stable triisoxazolyl benzene derivatives .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
